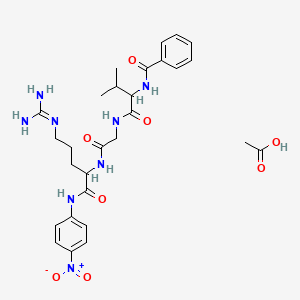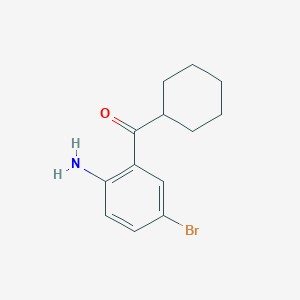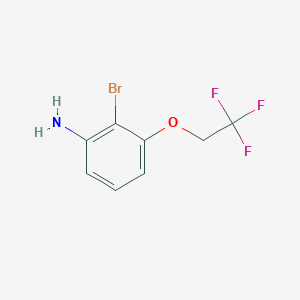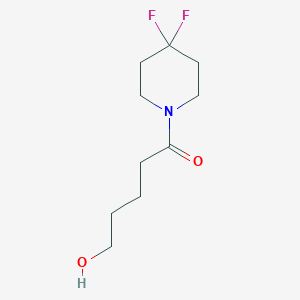![molecular formula C8H8N2O2 B12087050 6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087050.png)
6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with appropriate carbonyl compounds. One common method is the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction can be carried out in solvents like ethanol or acetic acid, and the temperature is usually maintained between 80-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis .
化学反応の分析
Types of Reactions
6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-oxo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, while substitution reactions can produce various substituted benzimidazole derivatives .
科学的研究の応用
6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and methyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 1H-benzo[d]imidazol-2-yl) (phenyl)methanone
- 3-(1H-benzo[d]imidazol-2-yl)-1H-indole
- 2,2’-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium)
Uniqueness
6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both hydroxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and binding interactions with molecular targets, making it a valuable compound for various applications .
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
5-hydroxy-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-10-7-4-5(11)2-3-6(7)9-8(10)12/h2-4,11H,1H3,(H,9,12) |
InChIキー |
UVBNVAQATFGBPH-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)



![4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol](/img/structure/B12087001.png)

![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)



![2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12087032.png)

![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)
